Cholesteryl chloride
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Overview
Description
Cholesteryl chloride, also known as 3-chlorocholest-5-ene or 3β-chlorocholest-5-ene, is an organic chemical compound derived from cholesterol. It is an organochloride and is known for forming liquid crystals that exhibit cholesteric liquid crystalline phases. This compound is a transparent liquid or a soft crystalline material with a melting point of approximately 94-96°C .
Mechanism of Action
Target of Action
Cholesteryl chloride, also known as 3-Chlorocholestene, is an organochloride derivative of cholesterol . The primary target of this compound is Cholesteryl Ester Transfer Proteins (CETP) . CETPs play a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .
Mode of Action
It is known that cetps, the primary targets of this compound, mediate the transfer of cholesteryl esters (ces) from high-density lipoprotein cholesterol (hdl-c) to very-low-density lipoprotein cholesterol (vldl-c) and low-density lipoprotein cholesterol (ldl-c) in exchange for triglycerides .
Biochemical Pathways
This compound affects the lipid metabolism pathway, particularly the reverse cholesterol transport process . This process involves the transfer of cholesterol from peripheral tissues back to the liver for excretion. CETPs, which are targeted by this compound, play a significant role in this process by transferring cholesteryl esters among lipoproteins .
Result of Action
The action of this compound on CETPs can influence plasma cholesterol levels. Genetic deficiency in CETP is associated with a low plasma level of LDL-C and a profoundly elevated plasma level of HDL-C, which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .
Biochemical Analysis
Biochemical Properties
Cholesteryl chloride is involved in the process of lipid transfer, particularly in the context of lipoprotein metabolism . It interacts with Cholesteryl Ester Transfer Proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .
Cellular Effects
This compound, through its interaction with CETP, influences cell function by modulating cholesterol levels. Lipoprotein cholesterol levels, regulated by CETP, correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of cholesterol to this compound. Two chlorosulfite ester molecules are formed as intermediates in this process. The final product is this compound, and the side products are HCl and SO2 .
Dosage Effects in Animal Models
In animal models, the inhibition of CETP, which interacts with this compound, has been shown to be a promising strategy to achieve higher HDL levels .
Metabolic Pathways
This compound is involved in the lipid transfer process, particularly in the context of lipoprotein metabolism . CETP, which interacts with this compound, plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with CETP . CETP mediates the transfer of cholesteryl esters among lipoproteins, thus playing a key role in the distribution of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl chloride can be synthesized through the chlorination of cholesterol. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the cholesterol molecule .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: this compound can be oxidized to form cholesteryl esters and other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of cholesterol or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various cholesteryl derivatives depending on the nucleophile used.
Oxidation Reactions: Cholesteryl esters and other oxidized products.
Reduction Reactions: Cholesterol and other reduced derivatives.
Scientific Research Applications
Cholesteryl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various cholesteryl derivatives and liquid crystals.
Biology: Employed in the study of cell membrane structures and functions due to its similarity to cholesterol.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optical devices due to its liquid crystalline properties
Comparison with Similar Compounds
Cholesteryl chloride is unique among cholesteryl derivatives due to the presence of the chlorine atom at the 3-position. This structural modification imparts distinct chemical and physical properties compared to other cholesteryl compounds. Some similar compounds include:
Cholesteryl acetate: An ester derivative of cholesterol with an acetate group at the 3-position.
Cholesteryl oleate: An ester derivative with an oleate group at the 3-position.
Cholesteryl benzoate: An ester derivative with a benzoate group at the 3-position.
Compared to these compounds, this compound exhibits unique reactivity due to the presence of the chlorine atom, making it a valuable intermediate in the synthesis of various cholesteryl derivatives .
Properties
CAS No. |
910-31-6 |
---|---|
Molecular Formula |
C27H45Cl |
Molecular Weight |
405.1 g/mol |
IUPAC Name |
(10R,13R)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
OTVRYZXVVMZHHW-WEWVNJLASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C |
910-31-6 | |
physical_description |
Off-white powder; [Acros Organics MSDS] |
Synonyms |
3-chlorocholest-5-ene 3beta-chlorocholest-5-ene cholesteryl beta-chloride cholesteryl chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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